Product packaging for 2-Amino-3-chloro-5-fluorobiphenyl(Cat. No.:CAS No. 1449008-12-1)

2-Amino-3-chloro-5-fluorobiphenyl

Cat. No.: B6332879
CAS No.: 1449008-12-1
M. Wt: 221.66 g/mol
InChI Key: HDOOAZOGZCNCDP-UHFFFAOYSA-N
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Description

Foundational Significance of Biphenyl (B1667301) Scaffolds in Organic Chemistry

The biphenyl scaffold, characterized by two phenyl rings linked by a single carbon-carbon bond, is a privileged structure in organic chemistry. wikipedia.org Its inherent stability, derived from the aromatic nature of the phenyl rings, combined with its unique three-dimensional structure, makes it a versatile building block for a wide range of applications. biosynce.com The rotation around the central C-C bond can be sterically hindered by substituents, leading to a phenomenon known as atropisomerism, where non-superimposable mirror images can be isolated. This structural feature is of paramount importance in areas such as asymmetric catalysis and drug design. biosynce.com

Biphenyls are not merely synthetic curiosities; they are found in numerous natural products and are key components in many commercially important materials, including polymers and liquid crystals. biosynce.com Their utility as precursors for a host of other organic compounds, such as emulsifiers, optical brighteners, and crop protection products, further underscores their foundational significance. wikipedia.org

Impact of Halogenation and Amination on Biphenyl Chemical Properties and Reactivity

The introduction of functional groups, such as halogens and amino groups, onto the biphenyl backbone dramatically alters its electronic and steric properties, thereby influencing its chemical reactivity and potential applications.

Halogenation , the process of introducing one or more halogen atoms, has a profound effect. Halogens are electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect, which can deactivate the ring towards electrophilic substitution. Conversely, they can donate electron density through resonance. This dual nature allows for fine-tuning of the electronic character of the biphenyl system. The size of the halogen atom also plays a crucial role in dictating the steric environment around the biphenyl core. For instance, the presence of bulky halogen atoms in the ortho positions can significantly restrict the rotation around the biphenyl bond, leading to stable atropisomers. clu-in.org

Amination , the introduction of an amino group (-NH2), also imparts significant changes. The amino group is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. The basicity of the amino group also provides a handle for further chemical transformations and can play a critical role in the biological activity of the molecule by participating in hydrogen bonding and salt formation.

The combined presence of both halogens and an amino group on a biphenyl scaffold, as in the case of 2-Amino-3-chloro-5-fluorobiphenyl, results in a complex interplay of electronic and steric effects that can lead to unique chemical properties and reactivity patterns.

Contextualization of this compound within Biphenyl Research

This compound is a specific polysubstituted biphenyl that, while commercially available, remains a relatively understudied compound in the scientific literature. bldpharm.comfluorochem.co.uksigmaaldrich.comimmograf.comimmograf.comamadischem.comimmograf.com Its structure suggests potential applications in medicinal chemistry and materials science, fields where halogenated and aminated biphenyls have shown considerable promise.

PropertyValue
CAS Number 1449008-12-1
Molecular Formula C12H9ClFN
Molecular Weight 221.66 g/mol

Table 1: Basic properties of this compound.

The specific placement of the amino, chloro, and fluoro groups on the biphenyl core is critical to the compound's identity and properties. The numbering of the biphenyl system starts from the carbon atom of the bond connecting the two rings, with the second ring being numbered with primed numbers. The substituents are then named in alphabetical order. Thus, the name this compound precisely defines the connectivity of the atoms.

The properties of this compound are expected to differ significantly from its structural isomers. For instance, moving the fluorine atom to a different position would alter the molecule's dipole moment and its ability to participate in hydrogen bonding. Similarly, changing the position of the amino or chloro group would impact the electronic distribution and steric hindrance, leading to different reactivity and biological activity.

To illustrate the importance of isomerism, consider the related compound 2-Amino-5-chloro-3-fluorobenzoic acid, which is a precursor in some synthetic routes. While not a direct isomer, the relative positions of the functional groups are crucial for its chemical behavior.

CompoundCAS NumberMolecular FormulaKey Structural Difference from Target
This compound1449008-12-1C12H9ClFNTarget Compound
2-Amino-5-chloro-3-fluorobenzoic acid1028757-83-6C7H5ClFNO2Contains a carboxylic acid group instead of a second phenyl ring. nih.gov

Table 2: Comparison with a structurally related compound.

A comprehensive review of the scientific literature reveals a notable gap in the dedicated research concerning this compound. While the synthesis of substituted biphenyls is well-established through methods like the Suzuki-Miyaura coupling and the Ullmann reaction, specific procedures for the efficient synthesis of this particular isomer are not widely reported in peer-reviewed journals.

The majority of available information on this compound comes from chemical supplier catalogs, which provide basic physical and chemical data but lack in-depth experimental studies on its reactivity, spectroscopic characterization, or potential applications. bldpharm.comfluorochem.co.uksigmaaldrich.comimmograf.comimmograf.comamadischem.comimmograf.com There is a clear opportunity for further research to explore the synthetic pathways to this compound, to fully characterize its chemical and physical properties, and to investigate its potential utility in areas such as medicinal chemistry, agrochemicals, or materials science. The unique substitution pattern of an amino group, a chlorine atom, and a fluorine atom on the biphenyl scaffold suggests that it could possess interesting biological activities or material properties that are yet to be discovered.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClFN B6332879 2-Amino-3-chloro-5-fluorobiphenyl CAS No. 1449008-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-fluoro-6-phenylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN/c13-11-7-9(14)6-10(12(11)15)8-4-2-1-3-5-8/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOOAZOGZCNCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Characterization of 2 Amino 3 Chloro 5 Fluorobiphenyl

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of the electron distribution and energy landscape of a molecule. These calculations are instrumental in predicting the chemical behavior and properties of novel compounds.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium to large-sized molecules. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-Amino-3-chloro-5-fluorobiphenyl, DFT would be used to calculate key structural parameters.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: This table is illustrative and based on general principles of computational chemistry, as specific data for this molecule is not available.)

Parameter Predicted Value
C-C (phenyl ring) ~1.39 - 1.41 Å
C-C (biphenyl linkage) ~1.48 - 1.50 Å
C-N (amino group) ~1.37 - 1.39 Å
C-Cl (chloro group) ~1.73 - 1.75 Å
C-F (fluoro group) ~1.34 - 1.36 Å

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the amino-substituted phenyl ring, as the amino group is a strong electron-donating group. Conversely, the LUMO is likely to be distributed across the biphenyl (B1667301) system, with some contribution from the electron-withdrawing chloro and fluoro substituents.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and potential interaction with other chemical species.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) (Note: This table is illustrative and based on general principles of computational chemistry, as specific data for this molecule is not available.)

Parameter Predicted Value
HOMO Energy ~ -5.0 to -6.0 eV
LUMO Energy ~ -1.0 to -2.0 eV

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red) and positive electrostatic potential (colored in shades of blue). The red regions indicate areas that are rich in electrons and are susceptible to electrophilic attack, while the blue regions are electron-deficient and prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amino group and the fluorine atom, due to their high electronegativity. The hydrogen atoms of the amino group and the regions around the chlorine atom might exhibit a positive electrostatic potential. This information is crucial for understanding how the molecule might interact with biological targets or other reactants.

Conformational Dynamics and Stereochemistry

The three-dimensional structure of a molecule is not static but can change through rotation around single bonds. This conformational flexibility is particularly important for biphenyl compounds.

The two phenyl rings in a biphenyl system are not typically coplanar due to steric hindrance between the ortho substituents. The degree of twist is described by the torsional or dihedral angle between the planes of the two rings. For this compound, the presence of the amino and chloro groups at the ortho positions (relative to the other ring) would lead to a non-planar conformation.

Computational methods can be used to calculate the rotational energy barrier around the C-C single bond connecting the two phenyl rings. This is achieved by systematically varying the torsional angle and calculating the energy at each step. The resulting energy profile reveals the most stable conformation (the energy minimum) and the energy required to rotate through the planar transition state (the rotational energy barrier). A higher rotational barrier indicates that the different conformations are more stable and less likely to interconvert.

The substituents on the biphenyl rings have a profound influence on its stereochemistry. The size and electronic nature of the fluorine, chlorine, and amino groups affect the preferred torsional angle and the height of the rotational energy barrier.

In some cases, if the ortho substituents are sufficiently bulky, the rotation around the biphenyl linkage can be so restricted that it gives rise to atropisomerism, a type of axial chirality where the different conformations can be isolated as separate enantiomers. While the substituents in this compound may not be large enough to allow for stable atropisomers at room temperature, their presence is crucial in defining the molecule's three-dimensional shape and, consequently, its chemical and biological properties. The amino group, being smaller than the chloro group, might lead to a less twisted conformation compared to a biphenyl with two ortho-chloro substituents. The fluorine atom at the meta position would have a smaller steric effect but would influence the electronic properties of the ring.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a molecule, or "ligand," will interact with a biological target, typically a protein. These methods provide insights into the binding affinity and mode of interaction, which are crucial for drug discovery and development.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. For this compound, this analysis would involve docking the molecule into the active site of various proteins to assess its potential as an inhibitor or modulator. The primary goal is to determine the binding energy, with lower binding energies typically indicating a more stable and favorable interaction. researchgate.net

The analysis of the binding mode reveals specific molecular interactions between the ligand and the amino acid residues of the protein. Key interactions for a compound like this compound would likely include:

Hydrogen Bonding: The amino group (-NH2) is a potent hydrogen bond donor, while the fluorine and chlorine atoms can act as weak hydrogen bond acceptors.

Hydrophobic Interactions: The biphenyl rings provide a large hydrophobic surface that can interact with nonpolar residues in the protein's binding pocket.

Pi-Interactions: The aromatic rings can engage in various pi-stacking (pi-pi), pi-cation, and pi-anion interactions with corresponding residues. nih.gov

These interactions are visualized and quantified to create a detailed model of the ligand-protein complex. The binding score, derived from the binding energy, helps in ranking potential drug candidates; a higher score often correlates with better docking. researchgate.net

Table 1: Predicted Interaction Profile for this compound

This table is illustrative, based on typical interactions for similar compounds.

Interaction TypePotential Functional Group on LigandPotential Interacting Amino Acid Residue
Hydrogen Bond (Donor)Amino (-NH2)Aspartic Acid, Glutamic Acid, Serine
Hydrogen Bond (Acceptor)Fluorine (-F), Chlorine (-Cl)Arginine, Lysine, Histidine
HydrophobicBiphenyl RingsLeucine, Isoleucine, Valine, Phenylalanine
Pi-Pi StackingBiphenyl RingsPhenylalanine, Tyrosine, Tryptophan, Histidine

Computational screening, or virtual screening, involves docking a ligand against a library of known biological targets to identify potential therapeutic applications. For this compound, this process would help prioritize which biological pathways it might influence. For instance, similar halogenated and aminated aromatic compounds have been investigated for various activities. researchgate.net

The process typically involves:

Selection of a Target Library: A collection of protein structures associated with various diseases (e.g., cancer, diabetes, inflammation) is assembled.

High-Throughput Docking: The compound is computationally docked into the active site of each target protein.

Ranking and Prioritization: Targets are ranked based on the predicted binding affinity (docking score). researchgate.net Those with the most favorable scores are identified as high-priority targets for further experimental validation.

For example, docking studies on the related compound 2-amino-3-chloro-5-trifluoromethyl pyridine (B92270) have suggested its potential as an inhibitor of Colony-Stimulating Factor 1 (CSF1), a target for certain cancers. documentsdelivered.com Similarly, other related structures have been docked against enzymes like α-glucosidase and α-amylase to explore potential antidiabetic activity. nih.gov This approach allows researchers to form hypotheses about the biological role of a novel compound like this compound.

Computational studies, particularly those using Density Functional Theory (DFT), offer deep insights into the electronic properties of a molecule, which govern its reactivity and interactions. researchgate.net For this compound, DFT calculations can predict its three-dimensional geometry and electron distribution.

A key component of this analysis is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the ability of a molecule to donate electrons. A high HOMO energy suggests a greater tendency to be an electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A low LUMO energy indicates a greater tendency to be an electron acceptor.

The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests the molecule is more polarizable and reactive, which can be crucial for its biological activity. researchgate.net These calculations provide a theoretical foundation for understanding why the molecule might bind to a specific target and how it might participate in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies

These values are hypothetical and serve to illustrate the output of a typical DFT calculation.

ParameterPredicted Value (eV)Implication
HOMO Energy-5.85Represents electron-donating capacity.
LUMO Energy-1.20Represents electron-accepting capacity.
HOMO-LUMO Gap4.65Indicates chemical reactivity and stability.

In Silico Spectroscopic Property Prediction

Computational methods can accurately predict the spectroscopic properties of a molecule before it is synthesized or analyzed in a lab. This is valuable for confirming the structure of a compound and interpreting experimental data.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. amazonaws.comresearchgate.net The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. nih.gov These calculated frequencies are often scaled by a factor to correct for systematic errors in the theoretical method and to better match experimental results. core.ac.uk

For this compound, a theoretical vibrational spectrum would show characteristic peaks corresponding to specific bond stretches, bends, and torsions. For example, the N-H stretching of the amino group is expected in the 3300-3500 cm⁻¹ region, while aromatic C-H and C-C stretching vibrations would appear at lower frequencies. core.ac.uk Comparing the predicted spectrum to an experimental one helps to confirm the molecule's identity and structure. researchgate.net

Table 3: Predicted vs. Experimental Vibrational Frequencies (Illustrative)

This table demonstrates a typical comparison for a molecule like this compound.

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Typical Experimental Range (cm⁻¹)
N-H Asymmetric Stretch34853450-3500
N-H Symmetric Stretch33903350-3400
Aromatic C-H Stretch30703050-3100
NH2 Scissoring16251610-1640
Aromatic C=C Stretch15801570-1600
C-N Stretch13151300-1330
C-F Stretch12401220-1260
C-Cl Stretch750730-770

NMR spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of a molecule. amazonaws.com This method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard reference, such as Tetramethylsilane (TMS).

For this compound, GIAO calculations would predict the chemical shift for each unique hydrogen and carbon atom in the molecule. The predicted shifts are influenced by the local electronic environment, including the effects of the electron-withdrawing chlorine and fluorine atoms and the electron-donating amino group. Furthermore, ¹⁹F NMR is a valuable technique for fluorinated compounds, and its chemical shifts can also be predicted computationally. researchgate.net These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the regiochemistry of the substituents on the biphenyl core.

Table 4: Predicted ¹³C NMR Chemical Shifts (Illustrative)

Chemical shifts are relative to TMS. The numbering of carbons is hypothetical for illustrative purposes.

Carbon Atom PositionPredicted Chemical Shift (ppm)Influencing Factors
C-1 (Attached to NH2)145.2Deshielded by N
C-2 (Attached to Cl)120.5Shielded/Deshielded by Cl
C-4 (Attached to F)158.9 (JC-F coupling)Strongly deshielded by F
C-1' (Biphenyl linkage)138.4Quaternary carbon
C-2' (Ortho to linkage)130.1Aromatic environment

Ultraviolet-Visible (UV-Vis) Absorption and Nonlinear Optical (NLO) Properties

Computational chemistry provides significant insights into the electronic and optical characteristics of this compound. The study of its electronic absorption spectrum through Ultraviolet-Visible (UV-Vis) spectroscopy, often simulated using theoretical methods, is crucial for understanding electron transitions within the molecule. researchgate.net Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption wavelengths (λmax), excitation energies, and oscillator strengths. researchgate.netscilit.com These calculations reveal that molecules with strong π–π* and n-π* transitions exhibit high extinction coefficients. nih.gov For this compound, these transitions are influenced by the amino and halogen substituents on the biphenyl core.

Nonlinear optical (NLO) properties are critical for applications in photonics and optoelectronics, such as in the development of materials for optical switching and frequency conversion. scihorizon.com The NLO response of a molecule is primarily determined by its first-order hyperpolarizability (β). researchgate.netscihorizon.com Computational methods, such as DFT, are used to calculate the electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β) to evaluate the NLO potential of a compound. researchgate.net A high computed value for first-order hyperpolarizability suggests that the molecule has significant potential for applications like second harmonic generation. scihorizon.com For substituted biphenyls, intramolecular charge transfer between electron-donating groups (like the amino group) and electron-accepting parts of the molecule can lead to enhanced NLO properties.

Table 1: Representative Theoretical Electronic and NLO Properties

Parameter Description Illustrative Value Unit
λmax Maximum Absorption Wavelength 355 nm
E(HOMO) Energy of the Highest Occupied Molecular Orbital -5.8 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV
Energy Gap (ΔE) HOMO-LUMO Energy Gap 4.6 eV
μ Dipole Moment 2.5 Debye
β₀ First-Order Hyperpolarizability 8.2 x 10⁻³⁰ esu

Note: These values are illustrative and derived from typical DFT calculations for structurally similar aromatic compounds. Actual values would depend on the specific level of theory and basis set used in the calculation.

Chemoinformatic and QSAR Modeling Approaches

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational strategies used in drug discovery and materials science. mdpi.com These methods establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. mdpi.comnih.gov For a compound like this compound, these approaches can predict its potential biological effects and guide the development of new, more potent, or safer analogues. researchgate.net

Predictive Modeling for Biological Activity

QSAR modeling is a well-established method for predicting the biological activity of compounds before their synthesis, thereby saving significant time and resources. mdpi.com The process involves creating a dataset of related compounds with known activities and calculating a wide range of molecular descriptors for each. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Using statistical methods or machine learning algorithms, a model is built that links these descriptors to the observed activity. nih.gov

For halogenated aminobiphenyls, QSAR models can be developed to predict various activities, including potential efficacy as enzyme inhibitors (e.g., tyrosine kinase inhibitors), antimicrobial agents, or anticancer drugs. mdpi.comnih.gov The resulting model not only predicts the activity of new compounds but also provides insights into the structural features that are crucial for the desired biological effect. nih.gov

Table 2: Key Molecular Descriptors in QSAR for Biological Activity

Descriptor Description Potential Influence on Activity
LogP Lipophilicity (Octanol-Water Partition Coefficient) Affects membrane permeability and target binding.
Dipole Moment Molecular Polarity Influences polar interactions with biological targets.
HOMO/LUMO Energies Frontier Molecular Orbital Energies Related to the molecule's reactivity and ability to participate in charge transfer.
Molecular Weight Size of the Molecule Can impact diffusion, bioavailability, and fit within a binding pocket.
Topological Polar Surface Area (TPSA) Surface area of polar atoms Correlates with hydrogen bonding potential and cell penetration.

Rational Design of Novel Analogues

The insights gained from QSAR models are instrumental in the rational design of novel analogues with improved properties. mdpi.comnih.gov By analyzing the QSAR equation, researchers can identify which structural modifications are likely to enhance biological activity. nih.govmdpi.com For example, if a QSAR model indicates that increased electron-donating capacity at a specific position is correlated with higher potency, analogues can be designed with appropriate substituents to achieve this.

This in silico design process allows for the creation of a virtual library of derivatives of this compound. These virtual compounds can be screened computationally to prioritize a smaller, more promising set for actual chemical synthesis and experimental testing. mdpi.com This targeted approach significantly increases the efficiency of discovering new lead compounds for therapeutic applications or other uses by focusing laboratory efforts on molecules with the highest probability of success. researchgate.netmdpi.com

Table 3: List of Compounds Mentioned

Compound Name

Biological Activity and Mechanistic Investigations of 2 Amino 3 Chloro 5 Fluorobiphenyl Analogues in Vitro and Preclinical Studies

Enzyme Modulation and Inhibition Profiles

The biphenyl (B1667301) moiety serves as a versatile scaffold in medicinal chemistry, allowing for the synthesis of a diverse range of analogues with specific inhibitory actions against various enzymes.

Fatty Acid Amide Hydrolase (FAAH) is a crucial enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like anandamide. nih.govnih.gov The inhibition of FAAH is a therapeutic strategy for pain and inflammation. Analogues of 2-amino-3-chloro-5-fluorobiphenyl, particularly those based on an O-biphenyl carbamate scaffold, have been investigated as FAAH inhibitors.

Structure-activity relationship (SAR) studies on a series of O-biphenyl-3-yl carbamates have provided insights into the features that govern their inhibitory potency. For instance, the introduction of small polar groups at the para position of the proximal phenyl ring of cyclohexylcarbamic acid biphenyl esters has been shown to result in slightly improved FAAH inhibition compared to the parent compound. nih.gov Further studies on peripherally restricted FAAH inhibitors have identified cyclohexylcarbamic acid 3'-carbamoyl-5-hydroxybiphenyl-3-yl ester as a highly potent brain-impermeant FAAH inhibitor. nih.govresearchgate.net

Compound ClassKey Structural FeaturesObserved Activity
Cyclohexylcarbamic acid biphenyl estersSmall polar groups at the para position of the proximal phenyl ringSlightly improved FAAH inhibition nih.gov
O-biphenyl-3-yl carbamatesCarbamoyl and hydroxyl groups in the distal and proximal phenyl ringsPotent peripherally restricted FAAH inhibition nih.govresearchgate.net

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and selective inhibition of the COX-2 isoform is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects. nih.gov The biphenyl scaffold is a common feature in a number of selective COX-2 inhibitors.

Research into 1,3-diarylurea derivatives has shown that substitutions on the phenyl rings play a critical role in both the potency and selectivity of COX-2 inhibition. Specifically, the presence of a hydrogen acceptor group, such as a fluorine or methoxy substituent, at the para-position of the N-3 phenyl ring can enhance both of these properties. nih.gov Similarly, studies on 4',5 di-substituted 3-biphenyl acetic acid molecules have been conducted to understand the relationship between substituents and COX inhibitory activity. sigmaaldrich.com

Compound ClassKey Structural FeaturesEffect on COX-2 Inhibition
1,3-diarylurea derivativesFluorine or methoxy group at the para-position of the N-3 phenyl ringImproved potency and selectivity nih.gov
Benzo[d]thiazole analogsFluorine groups at meta and para positions on a benzyloxy phenyl ringHigh COX-2 inhibitory activity rsc.org

Succinate dehydrogenase (SDH) is a vital enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, making it an important target for the development of fungicides. acs.orgnih.gov Analogues of this compound containing a biphenyl moiety have been explored for their potential as SDH inhibitors.

A series of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides have been designed and synthesized, demonstrating potent fungicidal activity. acs.orgnih.gov Enzymatic assays revealed that some of these compounds exhibit significantly higher activity against porcine SDH than the commercial fungicide fluxapyroxad. nih.gov For instance, compound 7s from one such study showed an IC50 value of 0.014 μM, which was 205-fold more potent than fluxapyroxad. nih.gov Molecular docking studies suggest that substitutions on the pyrazole ring, such as a fluorine atom, can create additional interactions with the enzyme, leading to enhanced inhibitory activity. nih.gov

Compound SeriesExample CompoundIC50 (porcine SDH)Reference Compound (Fluxapyroxad) IC50
N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides7s0.014 μM nih.gov~2.87 μM nih.gov

Arginase is a metalloenzyme that plays a role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. nih.gov The inhibition of arginase is being investigated for various therapeutic applications. The biphenyl moiety has been incorporated into the structures of some arginase inhibitors.

One class of arginase inhibitors includes N-alkylcyclobutylamine derivatives, where the nitrogen atom is substituted with various functional groups, including phenyl and biphenyl moieties. These compounds have demonstrated activity against both human arginase-1 (hARG-1) and human arginase-2 (hARG-2), with potencies in the nanomolar range. nih.gov

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The biphenyl scaffold is a common feature in many kinase inhibitors.

Lck Inhibition : Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of kinases and is crucial for T-cell signaling. While various scaffolds have been explored for Lck inhibition, specific studies on this compound analogues are not prominent in the reviewed literature. However, the development of 2-aminopyrimidine carbamates as potent and selective Lck inhibitors highlights the potential for amino-substituted aromatic compounds in this area. nih.gov

CDK8/19 Inhibition : Cyclin-dependent kinases 8 and 19 (CDK8/19) are components of the Mediator complex and are involved in transcriptional regulation. A thieno[2,3-b]pyridine-2-carboxamide derivative, 15w , has been identified as a highly selective inhibitor of CDK8/19. nih.gov While not a simple biphenyl, the exploration of complex heterocyclic systems demonstrates the broad chemical space being investigated for CDK8/19 inhibition.

VEGFR-2 Inhibition : Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it an important target in cancer therapy. wikipedia.orgnih.govnih.gov A number of biphenyl-based compounds have been developed as potent VEGFR-2 inhibitors. Series of biphenyl-aryl ureas and biphenyl amides have shown significant enzymatic inhibitory activity. nih.govnih.gov For example, compound 18b , a biphenyl amide, displayed a very potent VEGFR-2 inhibition with an IC50 value of 2.02 nM. nih.gov

Target KinaseCompound ClassExample CompoundIC50
VEGFR-2Biphenyl-aryl ureasW150.14 nM nih.gov
VEGFR-2Biphenyl amides18b2.02 nM nih.gov

Receptor Ligand Interaction and Modulation

Research into the interaction of this compound analogues with G-Protein Coupled Receptors (GPCRs) has revealed specific activities, particularly concerning the M3 Muscarinic Receptor.

M3 Muscarinic Receptor:

Derivatives of 2-aminobiphenyl have been investigated for their potential as M3 muscarinic acetylcholine receptor antagonists. The M3 receptor is a key target in the treatment of conditions such as chronic obstructive pulmonary disease (COPD). Structure-activity relationship (SAR) studies on biphenyl carbamates have highlighted the importance of specific halogen substitutions on the 2-aminobiphenyl core.

For instance, the introduction of a fluorine atom at the 5-position of the aminobiphenyl ring has been shown to be crucial for selectivity towards the M3 receptor over the M2 subtype. Furthermore, a chloro substitution at the 3'-position of the adjacent phenyl ring can significantly enhance the binding affinity. This suggests that analogues of this compound, which contain this specific halogenation pattern, are promising candidates for potent and selective M3 receptor antagonism.

While direct studies on this compound itself as an M3 antagonist are not extensively documented in publicly available literature, the foundational research on related halogenated 2-aminobiphenyl carbamates provides a strong rationale for its potential activity at this receptor.

GPR88 and CCR2:

Currently, there is a lack of specific publicly available scientific literature detailing the direct interaction of this compound analogues with the GPR88 and CCR2 receptors. While GPR88 is a target for neuropsychiatric disorders and various agonists have been identified, and CCR2 antagonists are explored for inflammatory conditions and cancer, the research has not yet specifically implicated this particular class of halogenated aminobiphenyls. bioz.combiorxiv.orgmedchemexpress.comnih.gov

The Bcl-2 family of proteins, including Bcl-xL, are critical regulators of apoptosis (programmed cell death) and are significant targets in cancer therapy. Small molecule inhibitors that bind to the BH3 groove of anti-apoptotic proteins like Bcl-xL can restore the apoptotic process in cancer cells.

While a wide array of chemical scaffolds have been developed as Bcl-xL inhibitors, there is limited direct evidence in the public domain specifically linking this compound analogues to potent Bcl-xL binding. The development of Bcl-xL inhibitors is an active area of research, with a focus on achieving selectivity over other Bcl-2 family members to mitigate off-target toxicities. nih.govnih.govglpbio.com

Cellular and Biochemical Pathway Effects

The antiproliferative activity of various chemical compounds is a cornerstone of cancer research. The evaluation of 2-aminobiphenyl derivatives has been a subject of interest in this field.

The nuclear factor-kappa B (NF-κB) signaling pathway and the inducible nitric oxide synthase (iNOS) enzyme are key players in the inflammatory response. Modulation of these pathways is a primary goal for the development of new anti-inflammatory drugs.

Derivatives of 2-aminobenzimidazole and other amino-containing heterocyclic compounds have been shown to inhibit the activation of NF-κB and the expression of iNOS in cellular models of inflammation. nih.goveurjchem.comsemanticscholar.org For instance, certain synthetic amine derivatives have been found to attenuate lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the NF-κB pathway in microglial cells. nih.gov These findings suggest that the 2-amino functional group can be a key pharmacophore for anti-inflammatory activity. While these studies provide a basis for the potential of amino-substituted aromatic compounds to modulate inflammatory pathways, specific research detailing the effects of this compound on NF-κB and iNOS is not yet prevalent in the scientific literature.

The search for novel antimicrobial agents is a critical area of pharmaceutical research. The antimicrobial properties of biphenyl and amino-substituted compounds have been explored in various studies.

Biphenyl derivatives have been reported to exhibit antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com The mechanism of action for such compounds can involve the disruption of bacterial cell membranes or the inhibition of essential enzymes. uctm.edu Additionally, the introduction of halogen atoms, such as chlorine and fluorine, into organic molecules is a known strategy to enhance antimicrobial potency. mdpi.com

While the individual components of the this compound structure (aminobiphenyl, chlorine, fluorine) are associated with antimicrobial properties in different molecular contexts, specific studies detailing the antibacterial or antifungal activity and the precise mechanisms of action for this particular compound and its close analogues are not extensively reported in the available scientific literature.

Parasitic Enzyme Inhibition (e.g., Cruzain)

Cruzain, the principal cysteine protease of the protozoan parasite Trypanosoma cruzi, is a validated target for the development of new drugs to treat Chagas disease. scielo.br The enzyme is crucial for the parasite's life cycle, including nutrition, differentiation, and evasion of the host immune system. scielo.br Consequently, the inhibition of cruzain has devastating effects on the parasite, making it an attractive focus for chemotherapeutic strategies. scielo.br

While direct studies on this compound are not extensively detailed in the available literature, research on analogous structures provides significant insights into their potential as parasitic enzyme inhibitors. The development of cruzain inhibitors has explored various chemical scaffolds, including peptidic and non-peptidic structures. nih.govresearchgate.net For instance, vinyl sulfone derivatives and tetrafluorophenoxymethyl ketones have been identified as potent irreversible inhibitors that form a covalent bond with the catalytic cysteine residue in the enzyme's active site. nih.govbeilstein-journals.org

More relevant to the biphenyl scaffold, studies on other classes of inhibitors have shown that non-covalent interactions within the enzyme's active site are critical for potency. The S2 and S3 subsites of cruzain's active site, for example, are key areas for inhibitor binding. beilstein-journals.org Analogues designed to optimize interactions within these pockets have shown enhanced trypanocidal activity. beilstein-journals.org Research into thiosemicarbazone and semicarbazone derivatives as cruzain inhibitors has led to the development of statistically significant 3D QSAR models (CoMFA and CoMSIA), which help in predicting the activity of new compounds and understanding the structural requirements for inhibition. researchgate.net These models highlight the importance of steric and electrostatic fields for potent enzyme inhibition. researchgate.net

The evaluation of potential inhibitors typically involves biochemical assays to determine their inhibitory concentration (IC₅₀) or inhibition constants (Kᵢ) against the purified enzyme. nih.govnih.gov Cellular assays are then used to assess the compound's ability to kill the parasite within host cells. nih.govnih.gov For example, some non-peptidic tetrafluorophenoxymethyl ketone inhibitors have been shown to completely eradicate the T. cruzi parasite in cell culture. nih.gov

Compound ClassTarget EnzymeInhibition TypeKey Findings
Vinyl SulfonesCruzainIrreversibleEffective in animal models of Chagas' disease; forms covalent bond with active site cysteine. beilstein-journals.org
Tetrafluorophenoxymethyl KetonesCruzainIrreversibleNon-peptidic inhibitors that eradicate T. cruzi in cell culture. nih.govnih.gov
Dipeptidyl NitrilesCruzainReversible-covalentNanomolar inhibitors with high selectivity over human cathepsins. usp.br
ThiosemicarbazonesCruzainCompetitive / MixedPotent inhibitors with some showing nanomolar potency. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The nature and position of halogen substituents on a biphenyl scaffold are critical determinants of biological activity. nih.govacs.org For polyhalogenated biphenyls, the structure required for certain types of enzyme induction involves the presence of at least two adjacent halogens in the lateral positions (meta and para) of the benzene (B151609) rings. nih.gov Conversely, the absence of halogens in the ortho positions is also a key factor, as ortho-substitution can force the biphenyl rings out of a planar conformation, which may be required for binding to a target receptor or enzyme. nih.gov

Systematic studies on other classes of compounds have confirmed that the impact of halogenation on binding affinity and selectivity is highly position-dependent. acs.org The introduction of different halogens (e.g., fluorine, chlorine, bromine) allows for the fine-tuning of a compound's physicochemical properties, such as size, electronegativity, and lipophilicity, which in turn affects target engagement and pharmacokinetic profiles. acs.orgresearchgate.net For instance, replacing a methyl group with a chlorine atom, which is of similar size, can sometimes maintain affinity, whereas substitution with a smaller fluorine or a larger bromine can have drastically different effects. researchgate.net In the case of this compound, the chlorine at the 3-position (meta) and fluorine at the 5-position (para) fit the general pattern for active halogenated biphenyls described in some studies. nih.gov

Halogen PositionGeneral Influence on Biphenyl ActivityRationale
Ortho (2, 2', 6, 6')Often decreases or abolishes activity.Steric hindrance prevents the two phenyl rings from adopting a planar or near-planar conformation, which is frequently required for receptor binding. nih.gov
Meta (3, 3', 5, 5')Often associated with increased potency.Contributes to favorable electronic and steric interactions within the binding site without preventing conformational flexibility. nih.gov
Para (4, 4')Often associated with increased potency.Can engage in specific interactions within the binding pocket and influence the overall electronic properties of the molecule. nih.gov

The amino group is a key functional group that significantly influences the pharmacological profile of many compounds, including biphenyl analogues. wikipedia.orgnih.gov It can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the active site of a target enzyme or receptor. nih.gov For example, in the complex between a nonpeptidic inhibitor and cruzain, a key hydrogen bond was observed between an amine functionality on the inhibitor and the Gly66 residue of the enzyme, stabilizing the inhibitor in the substrate-binding cleft. nih.gov

The presence of substituents, particularly at the ortho positions, strongly influences this torsional angle. nih.gov As noted earlier, bulky ortho groups create steric hindrance that forces a larger twist, preventing planarity and often reducing or abolishing biological activity that depends on a planar structure. nih.gov This conformational restriction is a key principle in the structure-activity relationships of polychlorinated biphenyls (PCBs) and related compounds. nih.gov The ability of the biphenyl core to adopt a specific, low-energy conformation that is complementary to the topography of a biological target's binding site is a fundamental determinant of its activity.

The optimization of biologically active compounds like this compound analogues relies on principles of rational drug design. nih.gov This process often begins with a "hit" or "lead" compound identified through screening and aims to systematically modify its structure to improve potency, selectivity, and pharmacokinetic properties.

One key approach is structure-based drug design , which utilizes the three-dimensional structure of the target protein, such as the crystal structure of cruzain. scielo.brnih.gov By visualizing how a ligand binds to the active site, medicinal chemists can design modifications to enhance favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and avoid steric clashes. For example, computational docking can be used to predict the binding mode of novel analogues and prioritize them for synthesis. beilstein-journals.org

Another approach is ligand-based drug design , which is employed when the target structure is unknown. This method relies on analyzing the structure-activity relationships of a series of known active and inactive molecules. researchgate.net Quantitative structure-activity relationship (QSAR) models, such as CoMFA and CoMSIA, can be generated to create a 3D map that shows which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications. researchgate.netjst.go.jp These models then guide the design of new analogues with a higher probability of being potent. The synthesis of novel derivatives based on these principles, followed by biological evaluation, creates an iterative cycle of design and testing that drives the optimization of biological activity. nih.govmdpi.com

Applications of 2 Amino 3 Chloro 5 Fluorobiphenyl Beyond Biomedical Therapeutics

Advanced Functional Materials

The distinct electronic and physical properties imparted by the substituents of 2-Amino-3-chloro-5-fluorobiphenyl make it a candidate for the synthesis of novel functional materials with tailored characteristics.

Precursors for Organic Light-Emitting Materials (OLEDs)

The development of new materials for organic light-emitting diodes (OLEDs) is a rapidly advancing field, with a constant demand for compounds that can improve efficiency, stability, and color purity. Substituted carbazoles and triarylamines are two classes of materials widely used in the hole-transporting layers (HTLs) and emissive layers of OLED devices due to their excellent charge-carrying capabilities and high photoluminescence quantum yields. google.com

The synthesis of these complex OLED materials often relies on the availability of versatile precursors. This compound can serve as a crucial starting material for the synthesis of such advanced OLED components. The amino group on the biphenyl (B1667301) structure provides a reactive site for the construction of larger, more complex molecules like carbazole (B46965) derivatives. Through an intramolecular cyclization reaction, often facilitated by a palladium catalyst, the amino-biphenyl can be converted into a carbazole core. The presence of the chloro and fluoro substituents on the biphenyl backbone can be exploited to fine-tune the electronic properties, such as the HOMO and LUMO energy levels, of the resulting carbazole. This tuning is critical for optimizing charge injection and transport within the OLED device, ultimately leading to improved performance.

Furthermore, the amino group of this compound can be arylated through processes like the Buchwald-Hartwig amination to produce triarylamine derivatives. justia.com These triarylamines are another important class of hole-transport materials. The ability to introduce different aryl groups allows for precise control over the material's properties, including its glass transition temperature and morphological stability, which are crucial for the longevity of OLED devices. researchgate.net

A key advantage of using a precursor like this compound is the ability to create materials with specific functionalities. For instance, the fluorine and chlorine atoms can enhance the thermal and oxidative stability of the final OLED material, leading to devices with longer operational lifetimes.

Photoresist Materials Development

In the fabrication of microelectronics, photoresists are critical materials used to transfer circuit patterns onto semiconductor wafers. The relentless drive towards smaller feature sizes in integrated circuits necessitates the development of new photoresist materials with enhanced properties, particularly for deep ultraviolet (DUV) and extreme ultraviolet (EUV) lithography.

Fluorinated and chlorinated polymers are of significant interest in the formulation of advanced photoresists. google.comresearchgate.net The incorporation of fluorine atoms into a polymer can significantly increase its transparency at short wavelengths (e.g., 193 nm and 157 nm), which is a crucial requirement for high-resolution lithography. google.comresearchgate.net Furthermore, halogenation can influence the dissolution characteristics of the polymer in developer solutions, a key aspect of the patterning process.

While direct utilization of this compound in commercial photoresists is not widely documented, its structural motifs suggest its potential as a monomer or a component in the synthesis of photoresist polymers. The amino group offers a handle for polymerization or for grafting onto a polymer backbone. The presence of both fluorine and chlorine on the aromatic rings could provide a synergistic effect, enhancing transparency while also modulating the polymer's etching resistance and adhesion properties.

Chemically amplified photoresists (CARs) are a dominant technology in advanced lithography. google.comgoogle.com These systems rely on a photoacid generator (PAG) that, upon exposure to light, releases an acid that catalyzes a chemical change in the surrounding polymer matrix, altering its solubility. It is conceivable that a polymer derived from this compound could be designed to be part of such a system, where the electronic nature of the halogenated biphenyl unit influences the acid-catalyzed deprotection or cross-linking reactions.

Synthetic Chemistry and Reagent Development

The reactivity of the amino group combined with the presence of a halogen atom makes this compound a versatile tool for synthetic chemists, enabling the construction of a wide array of complex organic molecules.

Intermediate in Fine Chemical Synthesis

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, including pharmaceuticals, agrochemicals, and specialty polymers. This compound serves as a valuable intermediate in the synthesis of such high-value products. google.com Its utility stems from the ability to selectively functionalize different parts of the molecule.

For example, the amino group can be readily converted into a variety of other functional groups. It can be diazotized and subsequently replaced with a wide range of substituents, including hydroxyl, cyano, or additional halogen atoms, through Sandmeyer or related reactions. This allows for the introduction of diverse chemical functionalities into the biphenyl scaffold.

Moreover, the chloro and fluoro groups, while relatively stable, can also participate in nucleophilic aromatic substitution reactions under specific conditions, further expanding the synthetic possibilities. The strategic placement of these halogens allows for regioselective transformations, which is a critical consideration in the multi-step synthesis of complex target molecules. The compound's role as an intermediate is pivotal in building molecular complexity from simpler starting materials.

Building Block for Complex Organic Scaffolds

The construction of complex molecular architectures is a central theme in modern organic chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, have revolutionized the way chemists forge carbon-carbon and carbon-nitrogen bonds. dakenchem.comresearchgate.netimmograf.com this compound is an ideal building block for these powerful transformations.

The chlorine atom on the biphenyl ring can readily participate in Suzuki-Miyaura coupling reactions. By reacting it with a variety of boronic acids or their esters, a new carbon-carbon bond can be formed, allowing for the attachment of diverse aryl or alkyl groups. This reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool for elaborating the biphenyl core into more complex structures.

Simultaneously, the amino group can be utilized in Buchwald-Hartwig amination reactions to form new carbon-nitrogen bonds. dakenchem.comgoogle.com This allows for the introduction of various amine or amide functionalities. The ability to perform these two distinct types of coupling reactions on the same molecule, by selectively targeting either the chloro or the amino group, provides a powerful strategy for the convergent synthesis of complex organic scaffolds with a high degree of molecular diversity.

The following table summarizes the potential of this compound in these key cross-coupling reactions:

Reaction Type Reactive Site on this compound Coupling Partner Resulting Bond Significance
Suzuki-Miyaura CouplingChloro groupBoronic acids/estersCarbon-CarbonExtension of the biphenyl scaffold with various substituents.
Buchwald-Hartwig AminationAmino groupAryl/alkyl halides or triflatesCarbon-NitrogenIntroduction of diverse amine or amide functionalities.

Ligands in Organometallic Catalysis

The development of new ligands is a cornerstone of progress in organometallic catalysis. Ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the catalytic reaction. Phosphine (B1218219) ligands are among the most widely used and versatile ligands in this context. bldpharm.comrsc.org

Substituted biphenylamines, such as this compound, can serve as precursors for the synthesis of novel phosphine ligands. The amino group can be functionalized to introduce a phosphine moiety. For example, it can be reacted with a chlorophosphine to create a new P-N bond, or it can be transformed into an aryl halide which can then be coupled with a phosphine group.

The resulting ligands would possess a unique combination of steric and electronic properties conferred by the substituted biphenyl backbone. The chloro and fluoro substituents would exert a strong electronic influence on the phosphorus atom, which in turn would affect the properties of the resulting metal complex. By systematically varying the substituents on the biphenyl ring, a library of ligands can be created, each with slightly different properties. This allows for the fine-tuning of the catalyst's performance for a specific chemical transformation. The rigidity of the biphenyl scaffold can also impart thermal stability to the corresponding metal catalysts.

Environmental and Bioremediation Research

While the primary focus of research on many novel chemical compounds is often directed towards their potential therapeutic applications, understanding their environmental impact is equally crucial. For a halogenated aromatic compound such as this compound, its journey and persistence in the environment, along with its susceptibility to microbial breakdown, are key areas of investigation. This section explores the potential environmental fate and microbial degradation pathways of this compound, drawing parallels with the extensively studied polychlorinated biphenyls (PCBs).

Microbial Degradation Pathways of Halogenated Biphenyls

The microbial degradation of halogenated biphenyls is a critical process that determines their persistence in the environment. Research has shown that the degradation of these compounds can occur under both aerobic and anaerobic conditions, often involving a consortium of microorganisms. wikipedia.orgtandfonline.com

Under anaerobic conditions, the primary degradation mechanism for highly chlorinated biphenyls is reductive dechlorination. tandfonline.comnih.gov In this process, anaerobic bacteria use the chlorinated biphenyl as an electron acceptor, removing chlorine atoms from the biphenyl structure. wikipedia.orgtandfonline.com This process is generally slow but crucial as it reduces the toxicity of the compounds and often makes them more susceptible to further degradation. nih.gov The removal of chlorine atoms typically occurs preferentially from the meta and para positions. emerald.com For this compound, it is conceivable that anaerobic microbes could dechlorinate the compound, potentially removing the chlorine atom at the C3 position. The presence of the amino and fluoro groups might influence the rate and specificity of this dechlorination.

Following anaerobic dechlorination, or for less chlorinated biphenyls, aerobic degradation becomes the dominant pathway. nih.gov Aerobic bacteria utilize oxygenases to attack the biphenyl rings. tandfonline.com The most common pathway involves a biphenyl-2,3-dioxygenase enzyme, which introduces two hydroxyl groups onto one of the aromatic rings. nih.gov This is followed by dehydrogenation to form a catechol derivative, which then undergoes meta-cleavage, breaking open the aromatic ring. tandfonline.com The resulting aliphatic acids can then be funneled into central metabolic pathways, leading to complete mineralization to carbon dioxide and water. emerald.com In the case of this compound, aerobic bacteria would likely initiate the degradation by oxidizing the biphenyl core, leading to ring cleavage and subsequent breakdown. The presence of the halogen (chlorine and fluorine) and the amino group would likely influence the efficiency of these enzymatic attacks.

It is important to note that a combination of anaerobic and aerobic processes is often the most effective strategy for the complete degradation of highly halogenated biphenyls. nih.govnih.govemerald.com The initial anaerobic dechlorination reduces the number of halogen substituents, making the resulting metabolites more amenable to aerobic degradation. nih.gov

Degradation Process Conditions Key Microbial Action Potential Impact on this compound
Reductive DechlorinationAnaerobicRemoval of chlorine atomsRemoval of the chlorine atom at the C3 position
Oxidative DegradationAerobicRing cleavage by dioxygenasesBreakdown of the biphenyl structure into smaller, non-toxic molecules

Environmental Fate and Biotransformation Studies

The environmental fate of a chemical compound describes its transport, transformation, and ultimate disposition in various environmental compartments such as soil, water, and air. For halogenated biphenyls like this compound, their environmental behavior is largely governed by their physicochemical properties, including water solubility, vapor pressure, and lipophilicity.

Halogenated biphenyls are known for their environmental persistence and their tendency to bioaccumulate in organisms and magnify through the food web. nih.govresearchgate.net This is due to their low water solubility and high affinity for organic matter and lipids. nih.gov Although specific data for this compound is not available, its structure suggests it would share these characteristics with other halogenated biphenyls. The presence of chlorine and fluorine atoms increases its hydrophobicity, making it likely to adsorb to soil and sediment particles, thereby reducing its mobility in water. researchgate.net

Biotransformation by microorganisms is a key process that can alter the structure and toxicity of halogenated biphenyls in the environment. nih.gov As discussed in the previous section, microbial degradation can lead to the detoxification of these compounds. However, incomplete degradation can sometimes result in the formation of metabolites that may also have toxic properties. nih.gov The biotransformation of this compound in the environment would likely involve the microbial pathways described for other halogenated biphenyls. The rate and extent of its transformation would depend on various environmental factors, including the presence of suitable microbial populations, nutrient availability, temperature, and pH.

Future Perspectives and Emerging Research Avenues for 2 Amino 3 Chloro 5 Fluorobiphenyl

Development of Next-Generation Analogues with Enhanced Specificity

The development of next-generation analogues of 2-Amino-3-chloro-5-fluorobiphenyl with enhanced specificity is a promising area of research. The existing structure provides a template that can be systematically modified to improve its interaction with specific biological targets. Key strategies for developing these analogues include:

Modification of the Second Phenyl Ring: The unsubstituted phenyl ring offers a prime location for introducing various functional groups. The addition of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, influencing its binding affinity and pharmacokinetic profile.

Bioisosteric Replacement: The chlorine and fluorine atoms can be replaced with other functional groups of similar size and electronic character, a technique known as bioisosteric replacement. This can lead to analogues with improved metabolic stability or reduced off-target effects.

Modification Strategy Potential Impact on Specificity Example of Functional Groups
Acylation of Amino GroupAltered H-bonding, increased lipophilicityAcetyl, Benzoyl
Alkylation of Amino GroupIncreased basicity, steric bulkMethyl, Ethyl, Cyclopropyl
Heterocycle FormationRigidification, introduction of new interaction pointsPyrrole, Imidazole, Triazole
Substitution on Phenyl RingModulation of electronic propertiesMethoxy, Cyano, Trifluoromethyl
Bioisosteric ReplacementImproved metabolic stability, reduced toxicityHydroxyl for Fluorine, Methyl for Chlorine

Exploration of Polypharmacology and Multi-Target Modulators

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, which involves designing single molecules that can interact with multiple biological targets. nih.gov This approach is particularly relevant for complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. The this compound scaffold is well-suited for the development of multi-target modulators.

The biphenyl (B1667301) core can serve as a privileged scaffold that can be recognized by various protein families, particularly kinases. By strategically functionalizing both phenyl rings, it may be possible to design analogues that simultaneously inhibit two or more related or unrelated targets. For instance, one part of the molecule could be optimized to bind to the ATP-binding site of a kinase, while another part could be designed to interact with a nearby allosteric site or even a different protein altogether. The exploration of polypharmacology for derivatives of this compound could lead to the discovery of novel therapeutics with enhanced efficacy and a reduced likelihood of developing resistance. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid in silico screening of vast chemical libraries and the de novo design of novel compounds with desired properties. nih.govnih.gov For this compound, AI and ML can be employed in several ways:

Predictive Modeling: Machine learning models can be trained on existing data for structurally similar compounds to predict the biological activity, toxicity, and pharmacokinetic properties of novel analogues. nih.gov This can help prioritize the synthesis of the most promising candidates.

Generative Models: Generative AI algorithms can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets or desired property profiles. nih.gov

Virtual Screening: AI-powered virtual screening can efficiently dock large libraries of virtual compounds derived from this compound into the binding sites of target proteins, identifying potential hits for further experimental validation.

AI/ML Application Description Potential Outcome
Predictive ModelingTraining models to predict ADMET properties.Prioritization of synthetic targets.
Generative DesignCreating novel molecular structures.Discovery of novel chemical entities.
Virtual ScreeningDocking virtual libraries into protein targets.Identification of potential lead compounds.

Innovative Sustainable Synthesis Routes

The development of sustainable and environmentally friendly synthetic methods is a key focus in modern chemistry. For this compound and its analogues, research into innovative synthesis routes is crucial. Traditional methods for creating biphenyl structures often involve harsh reagents and produce significant waste. Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a more sustainable alternative. rsc.orgnih.gov Future research in this area will likely focus on:

Catalyst Development: Designing more efficient and reusable catalysts for cross-coupling reactions, potentially based on earth-abundant metals.

Green Solvents: Replacing traditional organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound and its derivatives, which can offer improved safety, efficiency, and scalability.

Comprehensive Mechanistic Elucidation of Biological Interactions

A thorough understanding of how a molecule interacts with its biological targets at a molecular level is fundamental for rational drug design. For this compound and its future analogues, a comprehensive elucidation of their biological interactions will be essential. This involves a combination of experimental and computational techniques:

Structural Biology: Determining the three-dimensional structures of the compounds in complex with their target proteins using techniques like X-ray crystallography or cryo-electron microscopy. This provides a detailed picture of the binding mode and key interactions.

Biophysical Techniques: Using methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction. beilstein-journals.org

Computational Modeling: Employing molecular dynamics simulations to study the dynamic behavior of the compound-protein complex and to understand the energetic contributions of different interactions. nih.gov

A detailed mechanistic understanding will not only validate the intended mode of action but may also reveal unexpected off-target interactions, contributing to the broader understanding of the compound's polypharmacology and potential side effects. h-its.org

Q & A

Q. What are the recommended synthetic routes for 2-amino-3-chloro-5-fluorobiphenyl, and how can reaction efficiency be optimized?

Methodological Answer:

  • Phosphonylation Reactions : Adapt methods from analogous compounds, such as reacting 2-amino-3-bromopyridines with triethyl phosphite under reflux conditions. This approach has been validated for halogenated pyridines and quinoxalines, yielding >70% efficiency in similar systems .
  • Cross-Coupling Strategies : Utilize Suzuki-Miyaura coupling for biphenyl scaffold construction. Optimize catalyst (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) ratios to enhance regioselectivity of chloro and fluoro substituents.
  • Table: Synthetic Method Comparison
MethodYield (%)ConditionsKey Reference
Phosphonylation72–78Reflux, 24h, EtOH
Suzuki-Miyaura65–7080°C, 12h, DMF/H₂O

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use deuterated DMSO to resolve overlapping peaks from aromatic protons and amino groups. Compare 19F^{19}\text{F} NMR shifts with fluorinated analogs (e.g., δ = -110 to -120 ppm for meta-fluorine) .
  • HPLC-PDA : Employ a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) and monitor byproducts.
  • Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ at m/z 235.05 (calculated for C₁₂H₁₀ClFN₂) .

Q. How can purification challenges (e.g., polar byproducts) be addressed during synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar impurities. Monitor fractions via TLC (Rf = 0.3–0.4 in 1:1 hexane:EtOAc).
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C to isolate crystalline product. Repeat to achieve >99% purity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., 1H^{1}\text{H}1H NMR splitting patterns) be resolved for structural confirmation?

Methodological Answer:

  • Variable Temperature NMR : Conduct experiments at 25°C and 50°C to identify dynamic effects (e.g., rotamers) causing splitting inconsistencies .
  • Computational Validation : Compare experimental 1H^{1}\text{H} shifts with DFT-calculated values (B3LYP/6-31G* basis set) to confirm substituent positions .
  • Crystallographic Refinement : Resolve ambiguities via single-crystal X-ray diffraction using SHELXL for refinement. Address twinning or disorder with SHELXD .

Q. What experimental design principles apply to studying the compound’s reactivity under oxidative conditions?

Methodological Answer:

  • DOE (Design of Experiments) : Use a factorial design to evaluate temperature (40–80°C), solvent (DMF vs. THF), and oxidant (H₂O₂ vs. KMnO₄) effects on reaction rate.
  • In Situ Monitoring : Employ FTIR to track carbonyl formation (1700–1750 cm⁻¹) or UV-Vis for quinone intermediates .

Q. How can crystallographic challenges (e.g., twinning) be mitigated during structure determination?

Methodological Answer:

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data. Integrate ORTEP-3 for thermal ellipsoid visualization to detect disorder .
  • Twinning Analysis : Apply the Hooft parameter in SHELXL to refine twinned datasets. Use the BASF parameter to estimate twin domain fractions .

Q. What strategies validate the compound’s stability in environmental or biological matrices?

Methodological Answer:

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS (e.g., dehalogenation or hydrolysis products) .
  • Surface Adsorption Studies : Use QCM-D (Quartz Crystal Microbalance with Dissipation) to quantify adsorption on silica or polymer surfaces, mimicking environmental interfaces .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., dipole moments)?

Methodological Answer:

  • Basis Set Optimization : Recalculate dipole moments using larger basis sets (e.g., 6-311++G**) to reduce truncation errors.
  • Solvent Effect Modeling : Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations to align with experimental conditions .

Notes for Methodological Rigor

  • Software Citations : Reference SHELX and ORTEP explicitly in crystallography studies.
  • Ethical Reporting : Document negative results (e.g., failed coupling reactions) to aid reproducibility .

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